

Molecular weight and formula of 2-(4-Benzylpiperazin-1-yl)ethanamine

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Compound of Interest

Compound Name: 2-(4-Benzylpiperazin-1-yl)ethanamine

Cat. No.: B1273784

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An In-depth Technical Guide on 2-(4-Benzylpiperazin-1-yl)ethanamine

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential therapeutic applications of **2-(4-Benzylpiperazin-1-yl)ethanamine**, a compound of interest for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental molecular characteristics of **2-(4-Benzylpiperazin-1-yl)ethanamine** are summarized in the table below.

Property	Value
Molecular Weight	219.33 g/mol
Molecular Formula	C ₁₃ H ₂₁ N ₃
IUPAC Name	2-(4-benzyl-1-piperazinyl)ethanamine
CAS Number	4553-21-3

Synthesis and Analysis: Experimental Protocols

The synthesis of **2-(4-Benzylpiperazin-1-yl)ethanamine** and its derivatives is a key area of investigation, particularly for exploring their therapeutic potential. Below are generalized experimental protocols for its synthesis and analysis based on established methodologies for similar compounds.

Synthesis Protocol:

A common synthetic route to produce derivatives of **2-(4-Benzylpiperazin-1-yl)ethanamine** involves the reaction of a key intermediate, such as 2-(piperazin-1-yl)ethanamine, with a benzylating agent.^[1] For instance, the synthesis of related compounds has been achieved through the reaction of a piperazine-containing intermediate with various benzoic acid derivatives.^[1] Another approach involves the reaction of 2-(1-benzylpiperidine-4-yl)-ethylamine with other chemical moieties to create potential therapeutic agents.^[2]

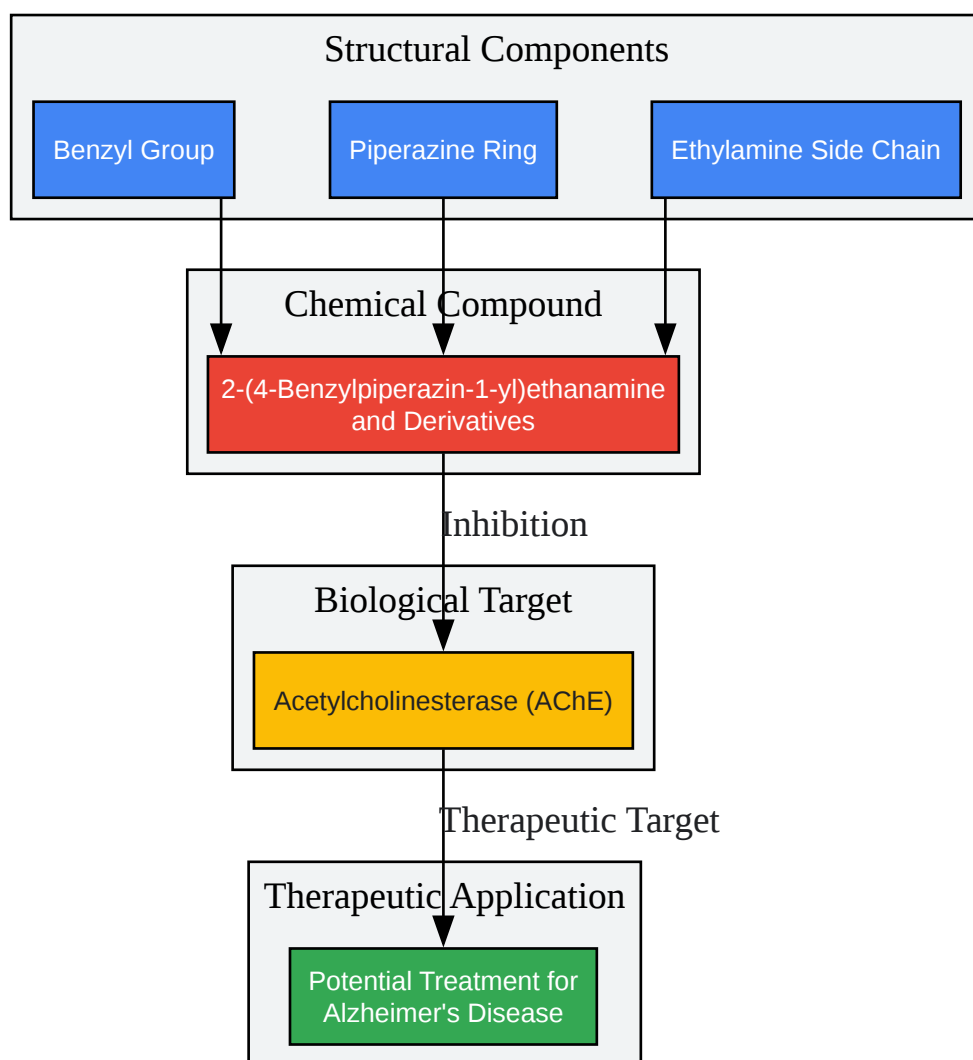
Analytical Protocol:

For the identification and quantification of **2-(4-Benzylpiperazin-1-yl)ethanamine** and related piperazine derivatives, gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique.^[3] A gas chromatography-flame ionization detection (GC-FID) method can also be developed for the simultaneous quantification of multiple piperazine compounds.^[3] These methods are crucial for quality control and for studying the metabolism and pharmacokinetics of these compounds.

Therapeutic Potential and Logical Framework

Derivatives of **2-(4-Benzylpiperazin-1-yl)ethanamine** have been investigated for their potential as acetylcholinesterase (AChE) inhibitors, which are a class of drugs used to treat the cognitive symptoms of Alzheimer's disease.^{[1][4][5]} The logical framework for this research is based on the structural similarities of these compounds to known AChE inhibitors like donepezil, which also features a benzyl-piperidine moiety.^[2] The underlying hypothesis is that the benzylpiperazine scaffold can be modified to create potent and selective inhibitors of acetylcholinesterase.

The following diagram illustrates the logical relationship between the structural components of these compounds and their potential therapeutic application.



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Caption: Logical framework for the investigation of **2-(4-Benzylpiperazin-1-yl)ethanamine** derivatives.

Biological Activities of Piperazine Derivatives

The piperazine scaffold is a versatile structure found in a wide array of medications with diverse therapeutic applications.^[6] Piperazine derivatives have been shown to exhibit a range of biological activities, including antipsychotic, antidepressant, anti-inflammatory, and anticancer effects.^{[6][7]} The specific biological activity of a piperazine derivative is highly dependent on the nature of the substituents on the piperazine ring.^[6] This versatility makes the piperazine nucleus a valuable building block in drug discovery and development.^[7]

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